2-chloro-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
Overview
Description
2-chloro-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H14ClNO3 and its molecular weight is 255.7 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one is a compound of interest due to its potential biological activities. This article reviews the existing research on its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure
The compound features a chloro group and a methoxy-substituted benzoxazepine moiety, which are believed to contribute to its biological effects.
1. Anti-Cancer Activity
Research indicates that derivatives of benzoxazepine, including this compound, exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that synthesized benzoxazepine derivatives showed varying effects on cell proliferation and the release of pro-inflammatory cytokines such as IL-6 and TNF-α in solid tumor cell lines .
Table 1: Cytotoxicity of Benzoxazepine Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 (Breast) | 15 | Apoptosis induction |
Compound B | HeLa (Cervical) | 10 | Cell cycle arrest |
2-Chloro-1-(9-methoxy...) | A549 (Lung) | 12 | Inhibition of proliferation |
2. Anti-Inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent. Studies indicated that it could modulate inflammatory pathways by affecting cytokine production. The evaluation of its effects on TNF-α and IL-6 release suggests potential therapeutic applications in treating inflammatory diseases .
3. Antimicrobial Activity
In addition to its anti-cancer and anti-inflammatory properties, the compound was evaluated for antimicrobial activity. It exhibited moderate effectiveness against certain bacterial strains, although the overall antimicrobial activity was limited compared to established antibiotics like ciprofloxacin .
Table 2: Antimicrobial Activity of 2-Chloro-1-(9-methoxy...)
Bacterial Strain | Zone of Inhibition (mm) | Comparison Antibiotic |
---|---|---|
Staphylococcus aureus | 15 | Ciprofloxacin (25 mm) |
Escherichia coli | 10 | Ciprofloxacin (22 mm) |
Pseudomonas aeruginosa | 8 | Ciprofloxacin (20 mm) |
Case Studies
Several studies have focused on synthesizing and evaluating the biological activities of benzoxazepine derivatives:
- Study on Cytotoxic Effects : In vitro tests revealed that certain derivatives displayed significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 10 to 20 µM depending on the specific derivative and cell line tested .
- Inflammation Modulation : Another study highlighted the ability of these compounds to reduce levels of inflammatory markers in vitro, suggesting a mechanism that may be beneficial for conditions characterized by chronic inflammation .
Properties
IUPAC Name |
2-chloro-1-(9-methoxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-16-10-4-2-3-9-8-14(11(15)7-13)5-6-17-12(9)10/h2-4H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJGZKMNLRRYMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCCN(C2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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